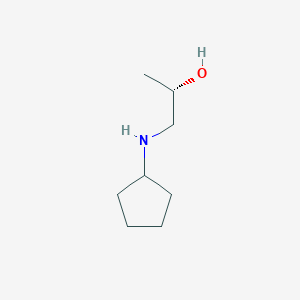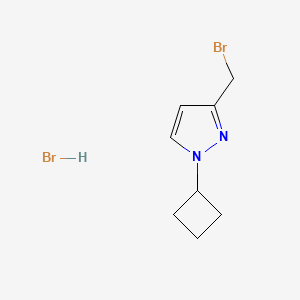
3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromomethyl group attached to the pyrazole ring, along with a cyclobutyl group. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 1-cyclobutyl-1H-pyrazole with bromomethyl bromide in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxides or other oxidation products.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The cyclobutyl group may also play a role in the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but differs in the presence of a pyridine ring instead of a pyrazole ring.
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide: This compound has a similar bromomethyl group but differs in the presence of an ethylpyrrolidine ring instead of a cyclobutyl-pyrazole ring.
Uniqueness
3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide is unique due to the presence of both the cyclobutyl and pyrazole rings, which can impart distinct chemical and biological properties. The combination of these structural features can influence the compound’s reactivity, binding affinity, and specificity for its targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H12Br2N2 |
|---|---|
Peso molecular |
296.00 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1-cyclobutylpyrazole;hydrobromide |
InChI |
InChI=1S/C8H11BrN2.BrH/c9-6-7-4-5-11(10-7)8-2-1-3-8;/h4-5,8H,1-3,6H2;1H |
Clave InChI |
SHJCBJDEECTHHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2C=CC(=N2)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)

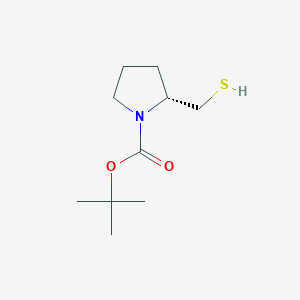
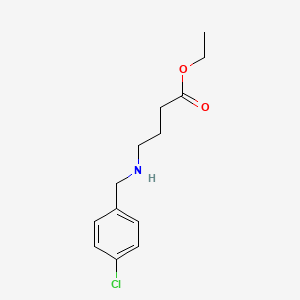
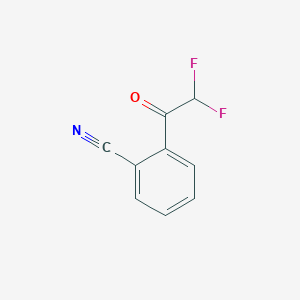
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
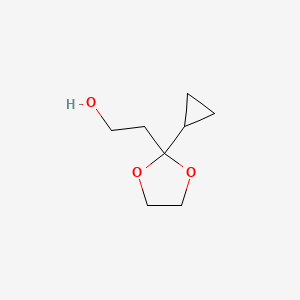
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)

![tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate](/img/structure/B13499683.png)
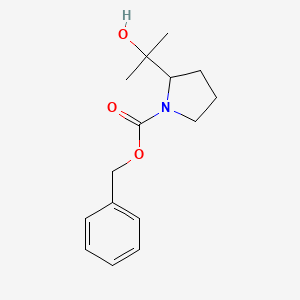

![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)
